molecular formula C21H26N4O2S B6459307 3-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549029-18-5

3-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No. B6459307
CAS RN: 2549029-18-5
M. Wt: 398.5 g/mol
InChI Key: YSJNIPFYWRGCCZ-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They appear in various synthetic drugs and are used in a wide range of applications in the field of drug design and discovery .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Properties

The thiazole ring in this compound contributes to its antioxidant potential. Thiazoles have been investigated for their ability to scavenge free radicals, protect cells from oxidative stress, and potentially mitigate age-related diseases. Researchers are exploring its role in preventing cellular damage and promoting overall health .

Analgesic and Anti-Inflammatory Effects

Compounds containing thiazole moieties often exhibit analgesic and anti-inflammatory properties. By modulating pain pathways and reducing inflammation, this compound could be valuable in managing pain and inflammatory conditions .

Antimicrobial and Antifungal Activity

Thiazoles have been studied as antimicrobial agents. This compound might inhibit bacterial growth or fungal proliferation, making it relevant for developing novel antibiotics or antifungal drugs .

Neuroprotective Potential

The unique structure of this compound suggests possible neuroprotective effects. Researchers are investigating its ability to shield neurons from damage, potentially aiding in neurodegenerative disease management .

Antitumor and Cytotoxic Properties

Thiazole derivatives have shown promise as antitumor agents. This compound could interfere with cancer cell growth, making it a candidate for further evaluation in oncology research. Its cytotoxic effects may selectively target cancer cells while sparing healthy ones .

Diuretic Activity

Thiazoles have been explored for their diuretic effects, aiding in fluid balance and kidney function. Investigating whether this compound enhances urine production could provide insights into its therapeutic potential .

Safety and Hazards

As with any chemical compound, handling thiazole derivatives should be done with appropriate safety measures. This includes wearing protective glasses, protective clothing, masks, gloves, and avoiding contact with the skin . The waste generated after the experiment needs to be stored separately, and handed over to a professional biological waste gas treatment company to avoid environmental pollution .

Future Directions

Given the wide range of biological activities exhibited by thiazole derivatives, there is considerable interest in the design and development of new compounds related to this scaffold . Future research may focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

3-[[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-14-20(28-15(2)23-14)12-24-8-6-16(7-9-24)11-25-13-22-19-10-17(27-3)4-5-18(19)21(25)26/h4-5,10,13,16H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJNIPFYWRGCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one

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